2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Pyrrole Derivative Synthesis: The pyrrole ring is synthesized through a series of reactions starting from a suitable precursor, such as 1-methylpyrrole.
Morpholine Derivative Synthesis: Morpholine is reacted with an appropriate alkylating agent to introduce the desired substituents.
Coupling Reactions: The chlorophenoxy intermediate, pyrrole derivative, and morpholine derivative are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide: Lacks the methyl group on the pyrrole ring.
2-(4-bromophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide: Substitution of chlorine with bromine.
2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)acetamide: Replacement of morpholine with piperidine.
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenoxy)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide may confer specific properties that are not present in similar compounds. This could include differences in reactivity, biological activity, or physical properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-22-8-2-3-17(22)18(23-9-11-25-12-10-23)13-21-19(24)14-26-16-6-4-15(20)5-7-16/h2-8,18H,9-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEMXYQKSJQUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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